(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid
Description
Properties
Molecular Formula |
C10H7BrO3 |
|---|---|
Molecular Weight |
255.06 g/mol |
IUPAC Name |
(E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChI Key |
JDXFDXTZXXJCQT-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid typically involves the bromination of a precursor compound, followed by a series of condensation and oxidation reactions. One common method includes the bromination of phenylacetic acid derivatives, followed by aldol condensation with acetylacetone under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
It appears the query contains a typo and should read "(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid" instead of "(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid," as the search results focus on the former compound.
Scientific Research Applications of (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid
(2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a chemical compound with diverse applications in scientific research, particularly in the fields of pharmaceutical development, organic synthesis, and materials science . This compound, also known as 3-(4-bromobenzoyl) prop-2-enoic acid, is used as a building block for synthesizing complex molecules with potential biological activities .
Pharmaceutical Research and Development
- (E)-4-oxo-crotonamide derivatives: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid serves as a key intermediate in synthesizing (E)-4-oxo-crotonamide derivatives, which have shown promise as antituberculosis agents . These derivatives exhibit activity against Mycobacterium tuberculosis (MTB), including drug-resistant clinical isolates .
- Protein Kinase B (PknB) Inhibitors: This compound is utilized in the synthesis of substituted 4-oxo-crotonic acid derivatives, a class of PknB inhibitors that can disrupt M. tb cell division and cell-wall biosynthesis . By modifying the structure of (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, researchers have achieved significant improvements in enzyme affinity, leading to more potent inhibitors .
- Bacteriostatic Agents: Derivatives of 4-oxo-2-crotonamide, synthesized using (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, have demonstrated bacteriostatic effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis .
- Anticancer agents: OSe N-substituted maleanilic acids, derived from (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, exhibit potential anticancer properties .
Organic Synthesis
- Heterocyclic Compounds: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid is a versatile precursor for synthesizing various heterocyclic compounds, including pyridine, pyrimidine, phthalazinhydrazone, benzisoxazolone, thiadiazole, imidazolothiadiazole, and pyridazinone derivatives .
- Michael and aza-Michael Adducts: This compound undergoes reactions with nucleophilic species, such as thiourea, ethylcyanoacetate, malononitrile, and acetylacetone, to form Michael and aza-Michael adducts, which can be further cyclized to generate complex heterocyclic systems .
Material Science
- Fluorescent Compounds: (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid can be used to create fluorescent compounds for labeling mitochondria with high sensitivity and specificity .
Data Table
Case Studies
- Synthesis of Antituberculosis Agents: A series of novel (E)-4-oxo-2-crotonamide derivatives were designed and synthesized using (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid, and their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) was evaluated . Compound IIIa16 exhibited the best activity, with a minimum inhibitory concentration (MIC) of 0.125 μg/mL against MTB and a MIC in the range of 0.05–0.48 μg/mL against drug-resistant clinical MTB isolates .
- Development of PknB Inhibitors: A high throughput screen using PknB identified (E)-methyl-4-(4-methoxyphenyl)-4-oxobut-2-enoate (YH-8) as a PknB inhibitor . Further SAR investigations, utilizing (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoic acid derivatives, led to a significant improvement in enzyme affinity and increased potency against PknB .
- Synthesis of Heterocyclic Compounds: The treatment of 3-(4-bromobenzoyl) prop-2-enoic acid with thiourea, ethylcyanoacetate malononitrile & acetylacetone in the presence of amm.acetate and / or piperidine , 2- amino-5-phthalimidomethy l1,3,4-thiadiazole, methyl thioglycolate 4- bromoaniline and ethylacetoacetate afforded Michael and aza- Michael adduct that cyclized by hydroxyl amine and hydrazine hydrate, respectively .
Mechanism of Action
The mechanism of action of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Structural Isomers and Positional Bromine Variants
Key Findings :
- Positional Effects : The para-bromo isomer (4-bromophenyl) exhibits greater electrophilicity than the meta (3-bromophenyl) or ortho (2-bromophenyl) isomers, influencing reaction kinetics in nucleophilic additions .
- Steric Effects : Methyl groups (e.g., 4-methyl in ) reduce reactivity by hindering access to the β-carbon, whereas bromine enhances electrophilicity .
Functional Group Modifications
Key Findings :
- Electron-Withdrawing Groups : Nitro () and bromo () substituents increase β-carbon electrophilicity, accelerating Michael additions.
- Amino Derivatives: Anilino groups (e.g., 3-carbamoyl in ) enable hydrogen bonding, improving binding affinity in enzyme inhibitors .
Stereochemical and Configurational Variants
Key Findings :
- E vs. Z Isomers: The E-configuration in (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid allows extended conjugation, whereas Z-isomers () exhibit bent geometries, reducing resonance stabilization .
Biological Activity
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid, often referred to as 4-(3-bromophenyl)-4-oxo-but-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular structure of (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid features a bromophenyl group attached to a butenoic acid backbone. Its synthesis typically involves the reaction of 3-bromobenzoyl chloride with malonic acid derivatives under basic conditions, yielding the desired product through a series of condensation reactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 272.07 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in DMSO, ethanol |
Antimicrobial Activity
Research indicates that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study : A study conducted by Rizk et al. demonstrated that derivatives of 4-oxo-but-2-enoic acids displayed significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have reported that it induces apoptosis in various cancer cell lines, including human cervix carcinoma cells. The mechanism is believed to involve the activation of caspases and modulation of Bcl-2 family proteins.
Research Findings : A study highlighted that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid exhibited cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. This suggests a strong potential for development as an anticancer agent .
Mechanistic Insights
The biological activity of (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid can be attributed to its ability to interact with cellular targets:
- DNA Binding : Studies using viscometric methods have confirmed that this compound can intercalate into DNA, leading to structural modifications that may trigger apoptotic pathways .
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer proliferation and survival, including topoisomerases and kinases associated with cell cycle regulation .
Toxicological Profile
Toxicity assessments indicate that (2E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid has a low toxicity profile. Acute toxicity studies in animal models have shown no significant adverse effects at therapeutic doses, which is promising for its potential therapeutic applications .
Table 2: Toxicity Assessment Results
| Test Type | Result |
|---|---|
| LD50 | >2000 mg/kg |
| Organ Histopathology | No significant pathological changes observed |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The conjugated carbonyl system undergoes nucleophilic attacks at the β-carbon, facilitated by the electron-withdrawing bromine substituent.
Mechanism : The α,β-unsaturated carbonyl acts as a Michael acceptor, with nucleophiles attacking the β-position. The bromophenyl group enhances electrophilicity, accelerating reactivity .
Cyclocondensation Reactions
The compound serves as a precursor for heterocyclic synthesis via cyclization with binucleophiles.
Key Insight : Hydrazine induces sequential condensation and cyclization, forming phthalazinones, while hydroxylamine favors benzisoxazole formation due to thermodynamic stability .
Esterification and Amidation
The carboxylic acid group undergoes derivatization to enhance solubility or reactivity.
| Reaction | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄ | Methyl (2E)-4-(3-bromophenyl)-4-oxobut-2-enoate | 88% | |
| Amide Formation | NH₃, DCC | (2E)-4-(3-Bromophenyl)-4-oxobut-2-enamide | 76% |
Conditions : Esterification typically uses acidic methanol, while amidation employs coupling agents like DCC .
Diels-Alder Reactions
The α,β-unsaturated system participates in [4+2] cycloadditions with dienes.
| Reaction | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Cycloaddition with 1,3-Butadiene | Toluene, 80°C | 6-(3-Bromophenyl)-3,4-dihydro-2H-pyran-2-one | 52% |
Stereochemistry : The E-geometry of the starting material directs endo selectivity in adduct formation.
Reduction Reactions
Selective reduction of the carbonyl or double bond is achievable.
| Reaction | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| NaBH₄ Reduction | NaBH₄, CH₃OH | 4-(3-Bromophenyl)-4-hydroxybut-2-enoic acid | 60% | |
| Catalytic Hydrogenation | H₂, Pd/C | 4-(3-Bromophenyl)butanoic acid | 85% |
Note : NaBH₄ selectively reduces the carbonyl group, while hydrogenation saturates the double bond.
Cross-Coupling Reactions
The bromine substituent enables Suzuki-Miyaura couplings for aryl diversification.
| Reaction | Reagents/Conditions | Products | Yield | Ref. |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | 4-(Biphenyl)-4-oxobut-2-enoic acid derivatives | 78% |
Catalysis : Pd-based catalysts mediate aryl-aryl bond formation under mild conditions.
Q & A
Q. What are the recommended methods for synthesizing (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid?
Methodological Answer: Synthesis typically involves coupling a 3-bromophenyl precursor with a but-2-enoic acid derivative. Key steps include:
- Base-catalyzed condensation : Use sodium ethoxide or similar bases to facilitate enolate formation and subsequent coupling .
- Protection of reactive groups : To prevent undesired side reactions, protect the carboxylic acid moiety during synthesis .
- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95%) or melting point analysis .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |
|---|---|---|---|
| Coupling | 3-Bromophenylamine, NaOEt, THF, 60°C | 65–75 | HPLC (C18 column, 95% purity) |
| Deprotection | HCl (aq.), reflux | 85–90 | NMR (δ 12.1 ppm for -COOH) |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds) and assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl) .
- Mass spectrometry (LCMS/GCMS) : Verify molecular weight (C₁₀H₇BrO₃: ~271.06 g/mol) and detect impurities .
- Elemental analysis : Ensure C, H, Br, and O percentages align with theoretical values (±0.3%) .
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Storage : Store at room temperature in a desiccator to prevent hydrolysis of the α,β-unsaturated ketone .
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Avoid prolonged exposure to moisture .
- Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Cross-check NMR data with FTIR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λₘₐₓ ~260 nm for conjugated systems) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
- Isotopic labeling : Use ¹³C-labeled analogs to confirm assignments in crowded spectral regions .
Q. Example Workflow :
Acquire ¹H/¹³C NMR, FTIR, and HRMS data.
Perform DFT optimization of the proposed structure.
Compare experimental vs. simulated spectra to identify mismatches .
Q. What experimental design strategies mitigate degradation during biological assays?
Methodological Answer:
- Temperature control : Maintain assays at 4°C or use continuous cooling to slow hydrolysis .
- Matrix stabilization : Add antioxidants (e.g., ascorbic acid) to aqueous buffers to reduce oxidative degradation .
- Real-time monitoring : Use inline UV probes or LCMS to track compound integrity during long-term experiments .
Q. Table 2: Degradation Mitigation Protocols
| Factor | Strategy | Validation Method |
|---|---|---|
| Hydrolysis | Use non-aqueous solvents (e.g., DMSO) | HPLC retention time shift |
| Oxidation | Add 0.1% BHT to solutions | LCMS detection of oxidation byproducts |
Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilic aromatic substitution (EAS) : The bromine atom directs incoming electrophiles to the meta position, enabling regioselective functionalization .
- Suzuki-Miyaura coupling : Use Pd catalysts to replace Br with aryl/alkyl groups. Optimize conditions (e.g., 80°C, K₂CO₃ base) for high yields .
- Steric effects : The bulky bromophenyl group may slow reaction kinetics; increase catalyst loading (5 mol% Pd) to compensate .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2) based on the α,β-unsaturated ketone’s electrophilicity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. How can researchers optimize synthetic routes for scalability without compromising yield?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during condensation steps .
- Green chemistry principles : Replace THF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
- DoE (Design of Experiments) : Use factorial design to optimize temperature, catalyst loading, and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
